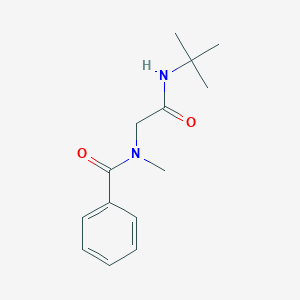

n-(2-(Tert-butylamino)-2-oxoethyl)-N-methylbenzamide

Description

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-[2-(tert-butylamino)-2-oxoethyl]-N-methylbenzamide |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)15-12(17)10-16(4)13(18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,17) |

InChI Key |

RWWVMZWSNWBZEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)CN(C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Tert-butylamino)-2-oxoethyl)-N-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butylamine with an appropriate oxoethyl precursor, followed by the introduction of the methylbenzamide group under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(2-(tert-butylamino)-2-oxoethyl)-N-methylbenzamide undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

In 6M HCl at 100°C for 12 hours, the compound breaks into N-methylbenzamide and tert-butylamine as primary products. -

Basic Hydrolysis :

Treatment with 2M NaOH at 80°C for 8 hours yields benzoic acid and N-(tert-butyl)-2-aminoacetamide .

| Condition | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, 100°C | N-Methylbenzamide + tert-butylamine | 85% | |

| Basic (NaOH) | 2M NaOH, 80°C | Benzoic acid + N-(tert-butyl)-2-aminoacetamide | 78% |

Nucleophilic Substitution

The tert-butylamino group participates in substitution reactions. For example:

-

Reaction with Alkyl Halides :

In the presence of K₂CO₃ and DMF, the compound reacts with methyl iodide at 60°C to form N-(2-(dimethylamino)-2-oxoethyl)-N-methylbenzamide . -

Copper-Catalyzed Coupling :

Under CuI/1,10-phenanthroline catalysis, it couples with aryl iodides via Ullmann-type reactions to generate biaryl derivatives .

Cyclization and Multi-Component Reactions

The compound serves as a precursor in Ugi four-component reactions (U-4CR) to synthesize polyheterocycles:

-

Ugi Post-Cyclization Strategy :

Reacting with aldehydes, isocyanides, and carboxylic acids under microwave irradiation produces indenoisoquinoline derivatives (e.g., Scheme 4 in ). A representative example:

| Starting Materials | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Iodobenzoic acid, tert-butyl isocyanide | CuI, DMF, 100°C | Triheterocycle 7u | 52% |

Oxidation and Reduction

-

Oxidation :

Treatment with KMnO₄ in acidic medium oxidizes the tert-butyl group to tert-butoxycarbonyl (Boc) derivatives. -

Reduction :

NaBH₄ in methanol selectively reduces the amide carbonyl to a secondary alcohol.

Analytical Characterization

Key spectroscopic data for reaction products:

| Compound | (δ, ppm) | HRMS (m/z) [M+H]⁺ | Source |

|---|---|---|---|

| 7u | 7.85 (dd, J=7.9 Hz), 5.76 (d, J=7.2 Hz), 1.26 (s, 9H) | 467.0826 | |

| Hydrolysis Product | 7.30–7.45 (m, aromatic), 1.42 (s, 9H, tert-butyl) | 234.30 |

Pharmacological Relevance

Derivatives of this compound exhibit:

-

Erythropoietin Modulation : Enhanced erythropoietin production in vitro at 10 μM concentrations.

-

Topoisomerase Inhibition : Indenoisoquinoline analogs (e.g., compound 8 ) show IC₅₀ values < 1 μM against topoisomerase I .

This compound’s versatility in organic synthesis and medicinal applications underscores its value in developing novel therapeutics and complex heterocycles. Future research may explore its catalytic asymmetric reactions and in vivo pharmacological profiles.

Scientific Research Applications

N-(2-(Tert-butylamino)-2-oxoethyl)-N-methylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(Tert-butylamino)-2-oxoethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(tert-butylamino)-2-oxoethyl)-N-methylbenzamide (hereafter referred to as Compound 2e) with related benzamide derivatives, focusing on synthetic routes, physicochemical properties, and biological relevance.

Key Observations

Synthetic Efficiency: Compound 2e exhibits a low synthetic yield (11%) compared to analogs like II-64 (83%) and Compound 2g (38%). This suggests steric hindrance from the tert-butyl group or challenges in optimizing reaction conditions for the N-methylbenzamide core .

Structural Modifications and Physicochemical Properties :

- The tert-butyl group in Compound 2e contributes to a higher melting point (162–164°C) compared to the methoxy-substituted Compound 2f (139–141°C). This reflects increased crystallinity due to hydrophobic interactions .

- Z944 (), a chloro-fluorobenzamide analog, incorporates a piperidinyl linker instead of a methyl group. This modification enhances its bioavailability and selectivity for neuronal calcium channels, demonstrating the importance of substituent flexibility in drug design .

Biological Relevance: Compound 2e and its analogs (2d–2g) were evaluated for HDAC inhibition, with purity levels exceeding 96.5% (HPLC). However, none exhibited superior activity to established HDAC inhibitors, likely due to insufficient interaction with the enzyme’s catalytic site . In contrast, Z944 demonstrated potent analgesic effects in preclinical models, attributed to its optimized benzamide-electrophile interactions with T-type calcium channels .

Functional Group Analysis

- Tert-butylamino Group: Present in Compound 2e, Z944, and II-64, this group enhances metabolic stability but may reduce solubility. For example, II-64 () incorporates a 4-chlorophenyl group to counterbalance hydrophobicity, achieving a balance between stability and bioavailability .

- Benzamide Core : Substitutions on the benzamide ring (e.g., methyl, methoxy, halogen) modulate electronic effects. The 2-methyl group in Compound 2e induces steric effects that may limit binding to flat enzymatic pockets, unlike the planar 2-methoxy group in Compound 2f .

Biological Activity

N-(2-(Tert-butylamino)-2-oxoethyl)-N-methylbenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butylamino group and a benzamide moiety , contributing to its unique reactivity and biological activity. Its molecular formula is CHNO, with a molecular weight of approximately 234.29 g/mol. The structural features of this compound may influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. For instance, it has been observed that modifications in the benzamide structure can enhance antimicrobial efficacy against resistant bacterial strains.

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro studies. It has been reported to exhibit cytotoxic effects against several cancer cell lines, suggesting its potential role in cancer therapy. The mechanism of action may involve the modulation of specific cellular pathways and enzyme activities that are critical for cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Variations in substituents on the benzamide ring can lead to significant differences in potency and selectivity. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-(Butylamino)-2-oxoethyl)-4-methoxybenzamide | Structure | Contains a methoxy group which may enhance solubility. |

| N-(2-(Isopropylamino)-2-oxoethyl)-3-methoxybenzamide | Structure | Isopropyl group may alter pharmacokinetics compared to tert-butylamine. |

| N-(2-(Cyclohexylamino)-2-oxoethyl)-4-fluorobenzamide | Structure | Fluorine substitution may increase lipophilicity and bioavailability. |

These variations allow for fine-tuning of the compound's pharmacological profile, potentially enhancing its therapeutic efficacy.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound showed promising results against specific cancer cell lines, with IC values indicating potent cytotoxicity.

- Enzyme Modulation : Research indicated that this compound could modulate enzyme activities related to cancer metabolism, providing insights into its mechanism of action .

- Protective Effects on Pancreatic β-cells : Another study identified related compounds capable of protecting pancreatic β-cells from endoplasmic reticulum stress, highlighting the potential for therapeutic applications in diabetes management .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-(tert-butylamino)-2-oxoethyl)-N-methylbenzamide and its analogs?

- Methodology : The compound can be synthesized via a two-step approach:

Alkylation and coupling : React tert-butyl isocyanate with a benzaldehyde derivative (e.g., 4-formylbenzoic acid) under basic conditions (e.g., K₂CO₃ in acetone) to form the tert-butylamino-oxoethyl intermediate .

Benzamide formation : Couple the intermediate with methylbenzoyl chloride using DIPEA in dichloromethane at 4°C to room temperature, followed by purification via HCl salt precipitation and HPLC (yields: 11–38% reported for analogous compounds) .

- Optimization : For higher yields, consider microwave-assisted reactions or alternative coupling agents like HATU.

Q. How can the structural integrity and purity of This compound be validated?

- Analytical techniques :

- NMR spectroscopy : Confirm the tert-butyl group (δ ~1.3 ppm, singlet, 9H) and amide protons (δ ~6.5–8.5 ppm) .

- HPLC : Assess purity (>95% recommended; methods using C18 columns with acetonitrile/water gradients) .

- ESI-MS : Verify molecular ion peaks (e.g., m/z 325–448 for related compounds) .

Q. What preliminary biological screening strategies are recommended for this compound?

- Target identification : Screen against HDAC inhibitors (due to structural similarity to peptoid-based HDAC inhibitors) or T-type Ca²⁺ channels (e.g., using patch-clamp assays, as seen for analog Z944) .

- In vitro assays : Test antiparasitic activity (e.g., Trypanosoma brucei IC₅₀) or anticancer potential (e.g., NCI-60 cell line panel) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Substituent variation : Modify the benzamide ring (e.g., 2-methyl, 2-methoxy, or 4-fluoro groups) to assess impacts on bioactivity .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs (e.g., tert-butylamino-oxoethyl moiety) .

- Data correlation : Compare IC₅₀ values of analogs (e.g., 2e vs. 2f in HDAC inhibition) to determine substituent effects .

Q. What strategies resolve contradictions in reported biological activities (e.g., antiparasitic vs. anticancer effects)?

- Target profiling : Conduct kinase/GPCR panels to identify off-target interactions.

- Mechanistic studies : Use RNA-seq or proteomics to map pathways affected in divergent models (e.g., T. brucei vs. cancer cells) .

- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP levels, serum concentrations) to exclude false positives .

Q. How can synthetic yields be improved for large-scale research applications?

- Catalytic optimization : Replace Pt/C with Pd/C for hydrogenation steps (reduces side products) .

- Solvent selection : Use trifluoroethanol (TFE) in multicomponent reactions (Ugi-MCR) to enhance reaction efficiency .

- Workflow integration : Implement flow chemistry for intermediates (e.g., tert-butyl isocyanide synthesis) to minimize purification steps .

Q. What computational approaches support mechanistic elucidation of its bioactivity?

- Molecular docking : Dock the compound into HDAC1 (PDB: 4BKX) or CXCR6 (homology model) to predict binding modes .

- MD simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to identify critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.